molecular formula C5H11ClN4 B1449280 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride CAS No. 4332-69-8

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride

Cat. No.: B1449280
CAS No.: 4332-69-8
M. Wt: 162.62 g/mol
InChI Key: VOLDLOJOIKIPHO-UHFFFAOYSA-N
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Description

“3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .


Synthesis Analysis

The synthesis of 1,2,3-triazoles is often achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is considered the most powerful click reaction . This method allows the incorporation of different functional groups and modulation of biological properties in one molecule through the use of a mild and efficient synthetic method .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring . This ring is generated by the CuAAC reaction and has a high similarity with the imidazole/1,2,4-triazole fragment present in azole antifungal compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically characterized by the CuAAC click reaction . This reaction involves the interaction of 1,3-diazido-2-propanol and various alkynes .

Scientific Research Applications

  • Microwave-Assisted Synthesis

    A study by Tan, Lim, and Dolzhenko (2017) reports on the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating a novel method for preparing structurally diverse compounds using 1,2,4-triazoles as building blocks (Tan, Lim, & Dolzhenko, 2017).

  • Hexadentate Ligands

    Research by Liu, Wong, Rettig, and Orvig (1993) explores hexadentate N3O3 amine phenol ligands, which are reduction products of Schiff bases derived from reactions involving triamines like 1,2,3-triaminopropane (Liu, Wong, Rettig, & Orvig, 1993).

  • Generation of Structurally Diverse Libraries

    Roman (2013) describes the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).

  • Synthesis of Triazolo Derivatives

    Hajri and Marzouki (2019) discuss the synthesis of various triazolo derivatives from N-(4H-1,2,4-triazol-3-yl) carboximidates, highlighting the versatility of triazole compounds in organic synthesis (Hajri & Marzouki, 2019).

  • Corrosion Inhibition

    Chaitra, Mohana, and Tandon (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel, demonstrating the application of triazole derivatives in materials science (Chaitra, Mohana, & Tandon, 2015).

  • Antifungal Activity

    A study by Lima-Neto et al. (2012) synthesized and evaluated the antifungal activity of 1,2,3-triazole derivatives on Candida strains, showcasing the potential of these compounds in pharmaceutical applications (Lima-Neto et al., 2012).

Future Directions

The future directions for “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” and similar compounds are likely to involve further exploration of their potential applications in medicine and other fields . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and demethylases. The triazole ring in this compound can form stable complexes with these enzymes, potentially inhibiting or modulating their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinases. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation and differentiation of various cell types, including cancer cells and stem cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the triazole ring to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The triazole ring in this compound can also participate in redox reactions, contributing to its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

3-(triazol-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-2-1-5-9-7-3-4-8-9;/h3-4H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLDLOJOIKIPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4332-69-8
Record name 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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